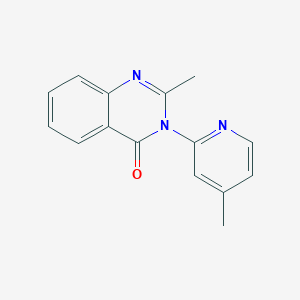![molecular formula C21H17ClN6 B292931 5-(4-chlorophenyl)-7-(3-methyl-1-phenylpyrazol-4-yl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B292931.png)
5-(4-chlorophenyl)-7-(3-methyl-1-phenylpyrazol-4-yl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-chlorophenyl)-7-(3-methyl-1-phenylpyrazol-4-yl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound has been found to possess unique properties that make it a promising candidate for the development of new drugs.
作用机制
The mechanism of action of 5-(4-chlorophenyl)-7-(3-methyl-1-phenylpyrazol-4-yl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine is not fully understood. However, it is believed that this compound exerts its therapeutic effects by modulating the activity of various enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators. Additionally, it has been found to bind to specific receptors in the body, leading to the activation of various signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(4-chlorophenyl)-7-(3-methyl-1-phenylpyrazol-4-yl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine have been extensively studied in vitro and in vivo. This compound has been found to exhibit significant anti-inflammatory and analgesic effects, which make it a promising candidate for the development of new pain-relieving drugs. Additionally, it has been shown to possess potent antimicrobial and antifungal properties, which make it a potential candidate for the treatment of various infectious diseases.
实验室实验的优点和局限性
The advantages of using 5-(4-chlorophenyl)-7-(3-methyl-1-phenylpyrazol-4-yl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine in lab experiments include its high potency and selectivity for specific targets in the body. Additionally, this compound is relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
未来方向
There are several future directions for the research and development of 5-(4-chlorophenyl)-7-(3-methyl-1-phenylpyrazol-4-yl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine. One potential direction is the development of new pain-relieving drugs based on the structure of this compound. Additionally, this compound may be further studied for its potential antimicrobial and antifungal properties, which could lead to the development of new treatments for infectious diseases. Finally, the mechanism of action of this compound could be further elucidated to better understand its therapeutic potential.
合成方法
The synthesis of 5-(4-chlorophenyl)-7-(3-methyl-1-phenylpyrazol-4-yl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine involves the reaction of 4-chlorobenzaldehyde, 3-methyl-1-phenyl-1H-pyrazol-4-amine, and 5-amino-3-methyl-1H-pyrazole-4-carbonitrile in the presence of a catalyst. This process results in the formation of the desired compound.
科学研究应用
The potential therapeutic applications of 5-(4-chlorophenyl)-7-(3-methyl-1-phenylpyrazol-4-yl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine have been extensively studied in scientific research. This compound has been found to exhibit significant anti-inflammatory, analgesic, and anti-tumor activities. Additionally, it has been shown to possess potent antimicrobial and antifungal properties.
属性
分子式 |
C21H17ClN6 |
|---|---|
分子量 |
388.9 g/mol |
IUPAC 名称 |
5-(4-chlorophenyl)-7-(3-methyl-1-phenylpyrazol-4-yl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C21H17ClN6/c1-14-18(12-27(26-14)17-5-3-2-4-6-17)20-11-19(15-7-9-16(22)10-8-15)25-21-23-13-24-28(20)21/h2-13,20H,1H3,(H,23,24,25) |
InChI 键 |
FCUOACZLFYZGMV-UHFFFAOYSA-N |
手性 SMILES |
CC1=NN(C=C1C2C=C(N=C3N2NC=N3)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
SMILES |
CC1=NN(C=C1C2C=C(N=C3N2NC=N3)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
规范 SMILES |
CC1=NN(C=C1C2C=C(N=C3N2NC=N3)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N,5-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B292850.png)
![7-(1,3-Benzothiazol-2-ylsulfanyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B292854.png)
![7-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B292855.png)
![6-amino-5-[(6-amino-4-oxo-2-prop-2-enylsulfanyl-1H-pyrimidin-5-yl)-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methyl]-2-prop-2-enylsulfanyl-1H-pyrimidin-4-one](/img/structure/B292856.png)
![6-amino-5-[(6-amino-2-methylsulfanyl-4-oxo-1H-pyrimidin-5-yl)-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methyl]-2-methylsulfanyl-1H-pyrimidin-4-one](/img/structure/B292858.png)
![N'-{[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(10H-phenothiazin-10-yl)acetohydrazide](/img/structure/B292862.png)
![2,7-dimethyl-N'-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene}imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B292864.png)
![N'-{[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thiophenecarbohydrazide](/img/structure/B292866.png)
![5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl 7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl sulfide](/img/structure/B292867.png)

![3-Methyl-1-[(4-morpholinylmethylene)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B292871.png)
![16-[(2Z)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1,8-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,8,10,15-hexaene-10-carbonitrile](/img/structure/B292873.png)
![1-[(4-Chlorobenzyl)sulfanyl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B292874.png)